1,1'-Binaphthyl-2,2'-diyl bis(3-nitrobenzoate)
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Overview
Description
Preparation Methods
The synthesis of 1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate) typically involves the reaction of 1,1’-binaphthyl-2,2’-diol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture interference. The product is then purified using column chromatography.
Chemical Reactions Analysis
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Scientific Research Applications
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate) has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate) can be compared with other similar compounds such as:
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate: Used as a chiral ligand in asymmetric catalysis.
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate): Used in coupling reactions.
1,1’-Binaphthyl-2,2’-diyl dibenzoate: Used in the synthesis of complex organic molecules.
These compounds share similar structural features but differ in their functional groups, leading to varied applications and reactivity.
Properties
Molecular Formula |
C34H20N2O8 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
[1-[2-(3-nitrobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C34H20N2O8/c37-33(23-9-5-11-25(19-23)35(39)40)43-29-17-15-21-7-1-3-13-27(21)31(29)32-28-14-4-2-8-22(28)16-18-30(32)44-34(38)24-10-6-12-26(20-24)36(41)42/h1-20H |
InChI Key |
VXLQWNOZDRMUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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